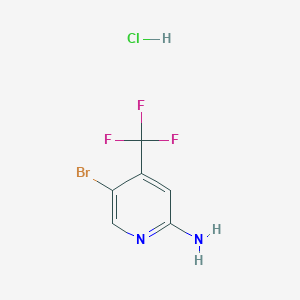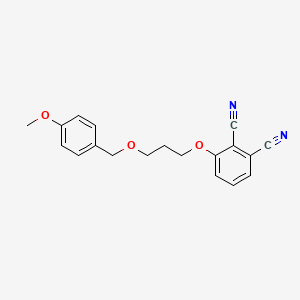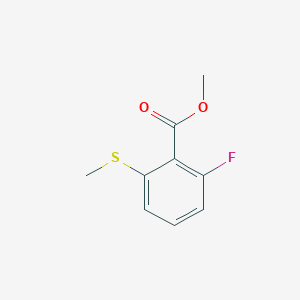
2-Deuterio-3-dodecylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecylthiophene-2-D is a conjugated monomer with the chemical formula C16H28S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its excellent electronic properties and is primarily used in the development of p-type semiconducting polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Dodecylthiophene-2-D can be synthesized through various methods. One common approach involves the Grignard reaction, where 3-bromothiophene is reacted with dodecylmagnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under an inert atmosphere and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3-Dodecylthiophene-2-D often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecylthiophene-2-D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, chlorine; reactions are often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes
Wissenschaftliche Forschungsanwendungen
3-Dodecylthiophene-2-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of poly(3-dodecylthiophene), a conducting polymer with applications in organic electronics.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-Dodecylthiophene-2-D primarily involves its ability to form conjugated polymers. When polymerized, it creates poly(3-dodecylthiophene), which exhibits excellent charge transport properties. The molecular targets include the π-conjugated system of the thiophene ring, which facilitates electron delocalization and enhances conductivity. The pathways involved include π-π stacking interactions and charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
3-Dodecylthiophene-2-D can be compared with other similar compounds such as:
3-Hexylthiophene: Similar structure but with a shorter alkyl chain, leading to different solubility and electronic properties.
3-Octylthiophene: Intermediate alkyl chain length, offering a balance between solubility and electronic performance.
Poly(3-dodecylthiophene-2,5-diyl): A polymerized form of 3-Dodecylthiophene-2-D, used in various electronic applications.
The uniqueness of 3-Dodecylthiophene-2-D lies in its long alkyl chain, which provides enhanced solubility in organic solvents and improved processability for the fabrication of electronic devices .
Eigenschaften
Molekularformel |
C16H28S |
|---|---|
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2-deuterio-3-dodecylthiophene |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3/i15D |
InChI-Schlüssel |
RFKWIEFTBMACPZ-RWFJLFJASA-N |
Isomerische SMILES |
[2H]C1=C(C=CS1)CCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


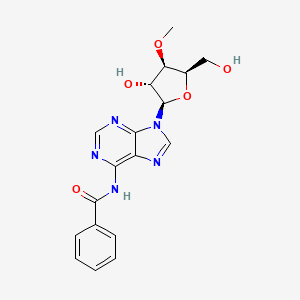
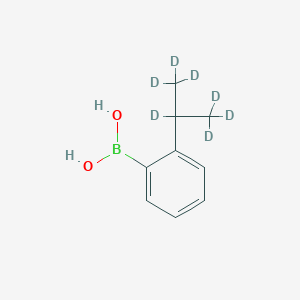

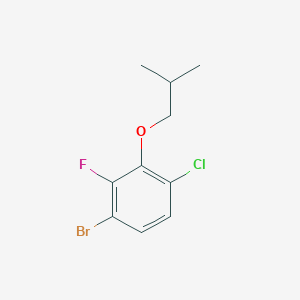
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)

![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
